Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
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Overview
Description
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a complex organic compound featuring a thiophene ring substituted with various functional groups
Mechanism of Action
Target of Action
The primary target of Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the production of prostanoids during inflammation .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting the production of prostanoids . This inhibition is likely to result in anti-inflammatory, analgesic, and antipyretic effects .
Biochemical Pathways
The compound affects the prostanoid biosynthesis pathway . By inhibiting COX-2, it reduces the production of prostanoids, which are key mediators of inflammation . The downstream effects of this inhibition include a reduction in inflammation and associated symptoms such as pain and fever .
Result of Action
The result of the compound’s action is a reduction in inflammation. In in vivo studies, compounds with a similar structure have shown promising anti-inflammatory activity, with a percentage of inhibition values ranging from 54.239 to 39.021% . This suggests that this compound could have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multiple steps. One common approach includes the following steps:
Formation of the thiophene ring: This can be achieved through a series of reactions starting from simple precursors like acetylacetone and elemental sulfur.
Introduction of the tert-butyl group: This step involves the use of tert-butyl chloride and a suitable base to introduce the tert-butyl group onto the benzene ring.
Amidation: The benzene ring is then amidated using an appropriate amine, such as 4-aminobenzoic acid.
Carbamoylation: Finally, the carbamate group is introduced using methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carboxylate): Similar structure but with a carboxylate group instead of a carbamate.
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-sulfonate): Similar structure but with a sulfonate group.
Uniqueness
Methyl (2-(4-(tert-butyl)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbamate group, in particular, may offer unique reactivity and stability compared to similar compounds.
Properties
IUPAC Name |
methyl N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-11-12(2)27-18(15(11)17(24)22-19(25)26-6)21-16(23)13-7-9-14(10-8-13)20(3,4)5/h7-10H,1-6H3,(H,21,23)(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWBMHUBNZEHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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